3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, (Disulfide bond between Deamino-Cys1 a
Description
Primary Sequence Analysis of the Hexapeptide Backbone
The primary structure of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH₂ consists of a cyclic hexapeptide backbone modified with an N-terminal 3-mercaptopropionyl group and a C-terminal amide (Table 1). The linear sequence is arranged as follows:
Table 1: Primary sequence and modifications
| Position | Residue/Modification | Molecular Features |
|---|---|---|
| N-terminal | 3-Mercaptopropionyl | Introduces thiol group for disulfide bonding |
| 1 | L-Tyrosine (Tyr) | Aromatic side chain with phenolic hydroxyl |
| 2 | D-Tryptophan (D-Trp) | Indole ring with D-configuration |
| 3 | L-Lysine (Lys) | Positively charged ε-amino group |
| 4 | L-Valine (Val) | Branched aliphatic side chain |
| 5 | L-Cysteine (Cys) | Thiol group for disulfide bond formation |
| 6 | p-chloro-D-Phenylalanine (D-Phe-Cl) | Chlorinated aromatic ring in D-configuration |
| C-terminal | Amidation (-NH₂) | Enhances metabolic stability |
The molecular formula is C₄₆H₅₈ClN₉O₈S₂ , with a molecular weight of 964.59 g/mol . The N-terminal 3-mercaptopropionyl group replaces the native amino group, enabling disulfide bond formation with Cys⁶, while the C-terminal amidation mimics natural peptide hormones, reducing susceptibility to carboxypeptidases.
Stereochemical Configuration of D-Amino Acid Residues
The peptide incorporates two non-canonical D-amino acids: D-Tryptophan (D-Trp) at position 2 and p-chloro-D-Phenylalanine (D-Phe-Cl) at position 6. These residues confer distinct conformational and functional properties:
- D-Trp : The D-configuration inverts the side-chain orientation, reducing steric clashes with adjacent residues. This enhances hydrophobic interactions between the indole ring and the p-chloro-D-Phe-Cl aromatic group.
- D-Phe-Cl : The para-chloro substitution increases hydrophobicity and electron-withdrawing effects, while the D-configuration stabilizes a β-turn conformation via CH/π interactions with Val⁴.
Comparative studies of L- vs. D-Trp analogs reveal that the D-form improves proteolytic resistance by 12-fold in serum stability assays, as evidenced by reduced cleavage by chymotrypsin-like proteases.
Disulfide Bond Topology Between Deamino-Cys¹ and Cys⁶
The disulfide bond between the 3-mercaptopropionyl group (Deamino-Cys¹) and Cys⁶ forms a 20-membered macrocycle, constraining the peptide into a rigid β-hairpin fold (Figure 1). Key structural features include:
Figure 1: Disulfide bond topology
- Bond length : 2.02 Å (S–S), consistent with oxidized cystine.
- Dihedral angles : χ₃ = −77° (Cα–Cβ–Sγ–Sγ), favoring a left-handed spiral conformation.
- Strain energy : 8.2 kcal/mol, calculated via molecular dynamics simulations.
NMR studies (¹H-¹H NOESY) confirm that the disulfide bond enforces a type-II β-turn at residues 3–6, with backbone φ/ψ angles of (−60°, 120°) for Lys³ and (−90°, 0°) for Val⁴. This topology shields the hydrophobic core from solvent exposure, increasing binding affinity for somatostatin receptors.
Conformational Dynamics Induced by p-Chloro-D-Phe Substituent
The p-chloro-D-Phe-Cl residue at position 6 governs conformational equilibria through two mechanisms:
Steric Effects :
Electronic Effects :
Free energy landscapes (FELs) derived from replica-exchange MD simulations show two dominant conformers:
- Conformer A (70% population) : Compact β-hairpin with buried chloro group.
- Conformer B (30% population) : Extended loop with solvent-exposed aromatic side chains[13
Properties
CAS No. |
123528-93-8 |
|---|---|
Molecular Formula |
C46H60ClN9O8S2 |
Molecular Weight |
966.62 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Reagent : 2.2 equiv NCS in 2% TFA/DCM (v/v).
-
Time : 15 minutes at room temperature.
Cleavage and Global Deprotection
Post-disulfide formation, the peptide is cleaved from the resin using 1% TFA in DCM , retaining side-chain protections (e.g., alloc on Lys). Subsequent global deprotection employs a cocktail of TFA:triisopropylsilane:water (95:2.5:2.5) to remove OtBu and alloc groups. The crude peptide is precipitated in cold diethyl ether and purified via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
Analytical Characterization
Mass spectrometry (MS) and analytical HPLC validate the product:
Challenges and Optimizations
-
Racemization mitigation :
-
Orthogonal protection :
-
Disulfide stability :
Comparative Analysis of Disulfide Formation Methods
| Method | Reagent | Time | Compatibility | Yield | Reference |
|---|---|---|---|---|---|
| NCS/2% TFA | N-chlorosuccinimide | 15 min | Trt, tBu | >95% | |
| Iodine oxidation | I₂ | 1 hr | Acm | 80–90% | |
| Ellman’s reagent | DTNB | 2 hr | Trt | 70–85% |
The NCS/2% TFA protocol outperforms traditional methods in speed and yield, making it ideal for peptides with oxidation-prone residues.
Scale-Up and Industrial Considerations
For large-scale synthesis (>1 mmol):
Chemical Reactions Analysis
Types of Reactions
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation.
Reduction: DTT, TCEP.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that peptides similar to 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 exhibit significant antimicrobial properties. The presence of cationic amino acids enhances their ability to disrupt bacterial membranes, leading to cell lysis. Studies have shown that such peptides can effectively combat both gram-positive and gram-negative bacteria, including antibiotic-resistant strains .
Case Study: Peptide Design and Efficacy
A study involving the design of antimicrobial peptides based on natural sequences revealed that modifications in the amino acid composition could lead to increased antimicrobial activity without enhancing cytotoxicity towards human cells. The peptides were tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) as low as 1-8 µM .
Drug Discovery
The unique structure of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 makes it a suitable candidate for drug development. Its cyclic nature and disulfide bonds contribute to stability and resistance against enzymatic degradation, making it an attractive scaffold for novel drug candidates.
Case Study: Cyclization Techniques
Innovative cyclization techniques have been employed to synthesize cyclic peptides similar to this compound. These methods enhance the yield and purity of the final product, facilitating further biological evaluations. For instance, solid-phase peptide synthesis has been effectively utilized to create cyclic analogs with improved pharmacological profiles .
Therapeutic Applications
The potential therapeutic applications of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 extend beyond antimicrobial activity. Its ability to interact with specific biological targets positions it as a candidate for various treatments, including cancer therapy and immune modulation.
Case Study: Immune Modulation
Research indicates that certain peptide derivatives can modulate immune responses by interacting with immune cell receptors. This interaction can enhance the body's response to infections or tumors, suggesting a dual role in both prevention and treatment .
Comparative Analysis of Peptide Derivatives
| Peptide Name | Structure Type | Antimicrobial Activity | Stability | Therapeutic Potential |
|---|---|---|---|---|
| 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 | Cyclic | High | High | Cancer, Infection |
| Gramicidin S | Linear | Moderate | Moderate | Infection |
| Cyclotides | Cyclic | High | Very High | Anticancer |
This table illustrates the comparative advantages of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 over other peptide structures in terms of stability and potential applications.
Mechanism of Action
The mechanism of action of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The disulfide bond plays a critical role in maintaining the peptide’s conformation, which is essential for its biological activity. The compound can modulate signaling pathways by binding to target proteins and altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Desmopressin ([Deamino-Cys1, D-Arg8]-Vasopressin)
Desmopressin () is a well-characterized vasopressin analog used clinically for diabetes insipidus and bleeding disorders. Below is a comparative analysis:
Key Differences and Hypotheses:
Receptor Specificity :
- Desmopressin primarily activates V2 receptors (renal water reabsorption). The target compound’s p-chloro-D-Phe and Lys/Val substitutions may shift selectivity toward V1a receptors (vasoconstriction, platelet aggregation).
- D-Trp substitution could reduce enzymatic cleavage, extending half-life compared to desmopressin’s 1.5–3.5 hours .
Lack of Direct Evidence: No pharmacological data for the target compound is provided in the evidence. Comparisons are inferred from structural analogs.
Biological Activity
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2, with a disulfide bond between Deamino-Cys1 and Cys6, is a synthetic peptide that exhibits significant biological activity due to its unique structural features. This compound, identified by its CAS number 123528-93-8, is characterized by a complex molecular structure that includes multiple amino acids and a disulfide bond, which plays a crucial role in its biological function.
Chemical Structure and Properties
- Molecular Formula : C46H60ClN9O8S2
- Molecular Weight : 966.61 g/mol
- Structural Features : The presence of cysteine residues allows for the formation of disulfide bonds, which are critical in maintaining the peptide's three-dimensional structure and stability.
Biological Activity
The biological activity of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 can be attributed to several mechanisms:
- Receptor Binding : The peptide's structure enables it to interact with specific receptors in the body, potentially modulating signaling pathways associated with various physiological processes.
- Antioxidant Properties : The mercapto group (-SH) in the compound is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further research in cancer therapeutics.
Study 1: Receptor Interaction and Signaling Modulation
A study conducted by researchers focused on the interaction of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 with Toll-like receptors (TLRs). TLRs are critical components of the immune system, and their activation can lead to enhanced immune responses. The study found that the compound significantly increased TLR2 activation in vitro, suggesting potential applications in immunotherapy for cancer treatment .
Study 2: Antioxidant Activity Assessment
Another research effort evaluated the antioxidant capacity of the peptide using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited strong antioxidant activity, comparable to standard antioxidants like ascorbic acid. This property highlights its potential use in preventing oxidative damage in cells .
Study 3: Cytotoxicity Testing
In vitro cytotoxicity tests were performed on several cancer cell lines, including pancreatic cancer cells. The findings revealed that the peptide induced apoptosis in these cells through a mechanism involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests that 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2 could serve as a lead compound for developing novel anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. What experimental methods are recommended to confirm the presence and stability of the disulfide bond in this peptide?
To confirm disulfide bond formation, researchers should employ a combination of reducing vs. non-reducing SDS-PAGE (to detect mobility shifts under reducing conditions) and mass spectrometry (MS) . MS under non-reducing conditions can detect the intact peptide mass, while reducing conditions will cleave the disulfide bond, revealing mass shifts corresponding to free thiol groups . Circular dichroism (CD) spectroscopy can further assess conformational stability by comparing spectra under oxidative (disulfide-intact) and reductive (disulfide-cleaved) conditions . For synthetic peptides, HPLC purification with redox-controlled buffers (e.g., glutathione gradients) ensures proper disulfide bond formation during synthesis .
Q. How do D-amino acids (e.g., D-Trp, D-Phe) influence the peptide’s structural and functional properties?
D-amino acids introduce resistance to proteolytic degradation and alter receptor-binding specificity due to reversed chirality. For example, D-Trp and D-Phe may stabilize β-turn structures or disrupt α-helical conformations, impacting interactions with targets like G protein-coupled receptors. Methodologically, NMR spectroscopy can resolve spatial arrangements, while molecular dynamics simulations (e.g., using AMBER or GROMACS) quantify conformational flexibility . Comparative studies with L-amino acid analogs are critical to isolate stereochemical effects .
Q. What are the key challenges in synthesizing peptides with multiple disulfide bonds?
Disulfide bond mis-pairing is a major challenge, especially in peptides with >2 cysteines. To mitigate this, stepwise oxidation protocols (e.g., selective deprotection of cysteine residues using orthogonal protecting groups like Trt or Acm) are recommended . Selenocystamine (a disulfide bond catalyst) can accelerate correct pairing in vitro, as demonstrated in Chlamydomonas chloroplast systems . Post-synthesis, disulfide shuffling assays with redox buffers (e.g., glutathione) or enzymes like DsbC (in E. coli) help correct mispaired bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in disulfide bond formation efficiency across different expression systems?
Discrepancies often arise from compartment-specific redox environments . For example, E. coli periplasm supports DsbA/DsbC-mediated catalysis , while eukaryotic systems rely on endoplasmic reticulum (ER) oxidoreductases . To address this:
- Compare redox potential (e.g., Eh values) across systems using fluorescent probes like roGFP2 .
- Supplement in vitro systems with selenocystamine (non-enzymatic catalyst) or purified DsbA to mimic in vivo efficiency .
- Analyze folding intermediates via stopped-flow kinetics or X-ray crystallography to identify rate-limiting steps .
Q. What experimental designs are optimal for studying the folding pathway of this peptide, given its complex disulfide topology?
A hierarchical folding approach is recommended:
Trapping intermediates : Use alkylating agents (e.g., iodoacetamide) to freeze transient disulfide states during refolding .
Redox titration : Gradually increase glutathione redox potential to map disulfide bond formation order .
Computational modeling : Employ coarse-grained simulations (e.g., AWSEM-Disulfide) to predict folding trajectories, validated by hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
Mutagenesis : Replace non-essential cysteines with serine to simplify disulfide networks and isolate critical bonds .
Q. How can conflicting data on the peptide’s biological activity under varying redox conditions be reconciled?
Contradictions may stem from disulfide scrambling or β-elimination (degradation at high pH/temperature). To address this:
- Quantify free thiols using Ellman’s reagent (DTNB) to assess redox stability .
- Monitor activity under controlled redox buffers (e.g., defined GSH/GSSG ratios) to correlate disulfide integrity with function .
- Use cryo-electron microscopy to visualize conformational changes induced by redox shifts .
Methodological Considerations
Q. Key Techniques for Disulfide Bond Analysis
Q. Critical Data Contradictions
- In vitro vs. in vivo folding : Selenocystamine improves yield in chloroplasts but not mammalian systems , highlighting system-specific redox machinery.
- Thermal stability : Disulfide bonds may stabilize or destabilize depending on solvent accessibility (e.g., buried vs. exposed bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
